1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene
Description
1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene is a tetraphenylethylene (TPE) derivative functionalized with bromopropoxy groups at the para positions of two phenyl rings. The TPE core adopts a propeller-shaped conformation, which restricts intramolecular rotation (RIR) and enables aggregation-induced emission (AIE) properties. The bromopropoxy substituents introduce both steric bulk and reactivity, as the bromine atom can participate in nucleophilic substitution reactions. This compound is primarily utilized as an intermediate for synthesizing advanced materials, such as polymers and fluorescent probes, due to its modular reactivity .
Properties
Molecular Formula |
C32H30Br2O2 |
|---|---|
Molecular Weight |
606.4 g/mol |
IUPAC Name |
1-(3-bromopropoxy)-4-[(E)-2-[4-(3-bromopropoxy)phenyl]-1,2-diphenylethenyl]benzene |
InChI |
InChI=1S/C32H30Br2O2/c33-21-7-23-35-29-17-13-27(14-18-29)31(25-9-3-1-4-10-25)32(26-11-5-2-6-12-26)28-15-19-30(20-16-28)36-24-8-22-34/h1-6,9-20H,7-8,21-24H2/b32-31+ |
InChI Key |
OLCPBTNHVIEYEW-QNEJGDQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCCBr)/C4=CC=C(C=C4)OCCCBr |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCCBr)C4=CC=C(C=C4)OCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-(3-bromopropoxy)benzaldehyde. This can be achieved by reacting 4-hydroxybenzaldehyde with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Formation of Stilbene Derivative: The next step involves the Wittig reaction, where the prepared 4-(3-bromopropoxy)benzaldehyde is reacted with a phosphonium ylide derived from triphenylphosphine and benzyl bromide. This reaction forms the desired 1,2-diphenylethene backbone.
Final Product Formation: The final step is the coupling of the stilbene derivative with another equivalent of 4-(3-bromopropoxy)benzaldehyde under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromopropoxy groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phenyl rings and ethene backbone can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds, expanding its structural diversity.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of quinones or epoxides.
Reduction: Formation of reduced phenyl derivatives or hydrogenated ethene backbones.
Scientific Research Applications
1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules, particularly in the development of new materials and polymers.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene depends on its specific application. In chemical reactions, the bromopropoxy groups act as reactive sites for nucleophilic substitution, while the phenyl rings and ethene backbone provide stability and electronic properties. In biological systems, the compound may interact with specific proteins or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of TPE Derivatives
Optical and Material Properties
Table 2: Comparative Optical and Physical Properties
- Bromopropoxy Derivative : Exhibits moderate AIE due to the flexible bromopropoxy chains, which may permit partial intramolecular motion. Its emission is less intense compared to sulfonated or cationic TPEs but is tunable via polymerization .
- Sulfonated/Cationic Derivatives : Superior water solubility and strong AIE for biosensing (e.g., BSPOTPE detects albumin at 1 nM) .
- Ethynyl Derivative : Forms polydiynes with ultrahigh refractive indices (n = 1.77–2.11), making it suitable for optoelectronic materials .
Biological Activity
1,2-Bis(4-(3-bromopropoxy)phenyl)-1,2-diphenylethene is an organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This compound features a central ethene backbone substituted with brominated propoxy groups, which may influence its reactivity and interactions within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C32H30Br2O2
- Molecular Weight : 606.4 g/mol
- IUPAC Name : 1-(3-bromopropoxy)-4-[(E)-2-[4-(3-bromopropoxy)phenyl]-1,2-diphenylethenyl]benzene
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromopropoxy groups serve as reactive sites for nucleophilic substitution reactions, while the phenyl rings and ethene backbone provide stability and electronic properties conducive to biological interactions.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or metabolic pathways.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties through disruption of microtubule dynamics in cancer cells.
Biological Activity Studies
Recent studies have investigated the biological effects of this compound, particularly in cancer research. Below are key findings from relevant case studies:
Case Study 1: Anticancer Properties
A recent investigation focused on the anticancer potential of brominated stilbene derivatives similar to this compound. These studies revealed that certain derivatives could effectively inhibit cell proliferation in breast cancer models by inducing apoptosis and disrupting microtubule formation. The most promising candidates showed IC50 values in the low micromolar range.
Case Study 2: Enzyme Interaction
Another study explored the interaction between this compound and cytochrome P450 enzymes. It was found that specific modifications to the structure could enhance selectivity for CYP1A1, leading to increased bioactivation in cancerous tissues while minimizing effects on normal cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1,2-Bis(4-bromophenyl)ethene | Lacks propoxy groups | Lower reactivity; less versatile |
| 1,2-Bis(4-(2-bromoethoxy)phenyl)-1,2-diphenylethene | Shorter ethoxy chains | Altered solubility; reduced activity |
| 1,2-Bis(4-(3-chloropropoxy)phenyl)-1,2-diphenylethene | Chlorine instead of bromine | Different reactivity patterns |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
